3-(2-Methoxyphenyl)propiophenone
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Overview
Description
3-(2-Methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H16O2 It is a derivative of propiophenone, where the phenyl group is substituted with a methoxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Methoxyphenyl)propiophenone involves the Heck reaction. This reaction typically uses 2-iodoanisole and benzenepropanoic acid, β-hydroxy-α-methylene-, ethyl ester as starting materials. The reaction is catalyzed by palladium on activated carbon (Pd/C) in the presence of sodium carbonate in a mixture of ethanol and water. The reaction mixture is heated to 100°C for 6 hours, resulting in the formation of this compound with an 86% yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through the Grignard reaction. This method involves the reaction of magnesium with m-bromoanisole in tetrahydrofuran (THF) to form a Grignard reagent. The Grignard reagent then reacts with propionitrile to produce this compound. This method is advantageous due to its simplicity, high yield (88.6%), and the ability to recycle the solvent .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: 3-(2-Methoxyphenyl)propanoic acid.
Reduction: 3-(2-Methoxyphenyl)propanol.
Substitution: 3-(2-Halophenyl)propiophenone.
Scientific Research Applications
3-(2-Methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various derivatives. The pathways involved in these reactions include the formation of intermediates that can further react to produce the desired products .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylphenyl)propiophenone: Similar structure but with a methyl group instead of a methoxy group.
3-(2-Hydroxyphenyl)propiophenone: Contains a hydroxy group instead of a methoxy group.
3-(2-Chlorophenyl)propiophenone: Contains a chlorine atom instead of a methoxy group.
Uniqueness
3-(2-Methoxyphenyl)propiophenone is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The methoxy group also enhances its solubility in organic solvents, making it more versatile for various applications .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYEPGFHLEDIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517759 |
Source
|
Record name | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95465-72-8 |
Source
|
Record name | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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